molecular formula C22H20N2O4 B2981933 3-[3-Cyano-1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]propanoic acid CAS No. 2413876-82-9

3-[3-Cyano-1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]propanoic acid

Cat. No.: B2981933
CAS No.: 2413876-82-9
M. Wt: 376.412
InChI Key: WZSBEGZZYRGIAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[3-Cyano-1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]propanoic acid is a complex organic compound that features a cyano group, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-Cyano-1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]propanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions.

    Attachment of the Fluorenylmethoxycarbonyl Group: The Fmoc group is typically introduced using Fmoc chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of automated synthesis equipment and stringent quality control measures to maintain consistency.

Chemical Reactions Analysis

Types of Reactions

3-[3-Cyano-1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the cyano group or other functional groups present in the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

3-[3-Cyano-1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme mechanisms and protein interactions due to its unique structural features.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[3-Cyano-1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]propanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The cyano group and azetidine ring can participate in various interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-[3-Chloro-1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]propanoic acid
  • 3-[3-Fluoro-1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]propanoic acid

Uniqueness

3-[3-Cyano-1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]propanoic acid is unique due to the presence of the cyano group, which can significantly alter its reactivity and interactions compared to similar compounds with different substituents. This uniqueness makes it valuable for specific applications where the cyano group plays a crucial role.

Properties

IUPAC Name

3-[3-cyano-1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4/c23-12-22(10-9-20(25)26)13-24(14-22)21(27)28-11-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,19H,9-11,13-14H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZSBEGZZYRGIAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)(CCC(=O)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.